molecular formula C7H6N4 B114214 2-(2H-1,2,3-Triazol-2-yl)pyridine CAS No. 153653-01-1

2-(2H-1,2,3-Triazol-2-yl)pyridine

Cat. No. B114214
M. Wt: 146.15 g/mol
InChI Key: VGNCCWXNNWGQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that has gained significant attention in scientific research. It is a pyridine derivative that has a triazole ring attached to it. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism Of Action

The mechanism of action of 2-(2H-1,2,3-Triazol-2-yl)pyridine is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and division. It has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2-(2H-1,2,3-Triazol-2-yl)pyridine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. In addition, this compound has been found to induce oxidative stress in cancer cells, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2H-1,2,3-Triazol-2-yl)pyridine in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to exhibit cytotoxicity towards normal cells, making it important to use caution when handling this compound.

Future Directions

There are several future directions for the research on 2-(2H-1,2,3-Triazol-2-yl)pyridine. One direction is to further investigate the mechanism of action of this compound. This will help in the development of more potent and selective drugs. Another direction is to explore the use of this compound as a ligand in the development of metal-based drugs. This will allow for the development of drugs with improved efficacy and selectivity. In addition, further research is needed to investigate the toxicity of this compound and to develop methods to mitigate its toxicity.
Conclusion:
In conclusion, 2-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that has shown promising results in various scientific research applications. It has been synthesized using various methods and has been found to exhibit potent antitumor activity against various cancer cell lines. This compound has also been found to exhibit antibacterial and antifungal activity and has been used as a ligand in the development of metal-based drugs. However, caution should be exercised when handling this compound due to its cytotoxicity towards normal cells. Further research is needed to fully understand the mechanism of action of this compound and to develop methods to mitigate its toxicity.

Synthesis Methods

2-(2H-1,2,3-Triazol-2-yl)pyridine can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction. In this method, 2-azido pyridine is reacted with an alkyne to form the triazole ring. This reaction is catalyzed by copper (I) ions and is known as the CuAAC reaction. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of click chemistry.

Scientific Research Applications

2-(2H-1,2,3-Triazol-2-yl)pyridine has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, this compound has been used as a ligand in the development of metal-based drugs.

properties

IUPAC Name

2-(triazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-9-5-6-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNCCWXNNWGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,2,3-Triazol-2-yl)pyridine

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